molecular formula C7H5FN4 B8328453 7-Fluoro-pyrido[3,2-d]pyrimidin-4-ylamine

7-Fluoro-pyrido[3,2-d]pyrimidin-4-ylamine

Cat. No. B8328453
M. Wt: 164.14 g/mol
InChI Key: OYGFIIMKCVLRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678803B2

Procedure details

3,5-Difluoro-pyridine-2-carbonitrile (2.54 mmol, 356 mg) is dissolved in DMA (5 mL) and then formamidine acetate is added (2.54 mmol, 264.6 mg) followed by DIEA (7.62 mmol, 983 mg). The reaction mixture is stirred for 16 h at 100° C., then poured into saturated NH4Cl aq. and extracted 3 times with CH2Cl2. The organics are dried with Na2SO4, concentrated, and purified on Biotage with 0-20% MeOH in CH2Cl2. This gives the desired product 7-Fluoro-pyrido[3,2-d]pyrimidin-4-ylamine (27 mg, LC/MS m/z=165 [M+H]+) as a white powder.
Quantity
356 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
983 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([C:9]#[N:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.C(O)(=O)C.[CH:15]([NH2:17])=[NH:16].CCN(C(C)C)C(C)C.[NH4+].[Cl-]>CC(N(C)C)=O>[F:8][C:6]1[CH:5]=[N:4][C:3]2[C:9]([NH2:10])=[N:17][CH:15]=[N:16][C:2]=2[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
356 mg
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
Quantity
983 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 16 h at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on Biotage with 0-20% MeOH in CH2Cl2

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=2N=CN=C(C2N=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.